molecular formula C14H15ClFN B6351161 N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride;  95% CAS No. 55097-55-7

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride; 95%

Cat. No. B6351161
CAS RN: 55097-55-7
M. Wt: 251.72 g/mol
InChI Key: CXYMTBOFRPOGFG-UHFFFAOYSA-N
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Description

“N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 55097-55-7 . It has a molecular weight of 251.73 and its linear formula is C14 H14 F N . Cl H . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI Code of “N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is 1S/C14H14FN.ClH/c15-14-8-6-13 (7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H . The InChI key is CXYMTBOFRPOGFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is a solid substance . It is stored at room temperature . The molecular weight of the compound is 251.73 .

Scientific Research Applications

Synthesis and Organic Chemistry

In the realm of organic chemistry, compounds similar to N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride serve as intermediates in the synthesis of more complex molecules. For instance, research on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlights the importance of such compounds in drug synthesis processes (Qiu et al., 2009).

Antimicrobial Applications

Benzofuran derivatives, which share structural similarities with N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride, have been extensively studied for their antimicrobial properties. These compounds, found in both natural and synthetic forms, exhibit a broad spectrum of biological activities, including potential as antimicrobial agents against various pathogens (Hiremathad et al., 2015). This suggests the potential for N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride to contribute to the development of new antimicrobial therapies.

Environmental Science

In environmental science, related compounds are studied for their degradation and the effects of their by-products. For example, advanced oxidation processes (AOPs) are used to treat acetaminophen from aqueous media, leading to the generation of various by-products. Such research is crucial for understanding the environmental impact of pharmaceutical and chemical compounds and developing methods for their safe disposal or treatment (Qutob et al., 2022).

Optoelectronic Materials

Compounds featuring benzyl and fluorophenyl groups are explored for their applications in optoelectronics. The incorporation of such fragments into π-extended conjugated systems is valuable for creating novel materials with potential uses in electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018).

Safety and Hazards

The safety information for “N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride” is available in the form of a Material Safety Data Sheet (MSDS) . For more detailed information, it is recommended to refer to the MSDS .

Mechanism of Action

Mode of Action

It’s structurally related compound, 4-fluorobenzylamine, is known to be used as a potassium channel blocking agent . It’s plausible that N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride might exhibit similar interactions with its targets.

Biochemical Pathways

4-fluorobenzylamine, a related compound, is used in the synthesis of new tris-iron (iii) chelates of 3-hydroxy-4-pyridinone ligands . This suggests that N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride might have potential effects on iron metabolism and related biochemical pathways.

Action Environment

It’s known that the compound is a solid at room temperature , which might suggest its stability under standard environmental conditions.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYMTBOFRPOGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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